4-O-Benzyl Dopamine
Overview
Description
4-O-Benzyl Dopamine is an organic compound that features both an aminoethyl group and a benzyloxy group attached to a phenol ring
Mechanism of Action
Target of Action
4-O-Benzyl Dopamine primarily targets the Monoamine Oxidase (MAO) enzyme, specifically type B . This enzyme is responsible for the oxidative deamination of biogenic amines such as dopamine . It also interacts with Dopamine receptors , which are widely expressed in the body and function in both the peripheral and the central nervous systems .
Mode of Action
The compound’s interaction with its targets leads to changes in the concentration of dopamine in the brain. By inhibiting the MAO-B enzyme, this compound prevents the breakdown of dopamine, thereby increasing its availability . When interacting with dopamine receptors, it can modulate various functions such as motor control, motivation, reward, cognitive function, and more .
Biochemical Pathways
The metabolism of dopamine is strongly linked to oxidative stress, as its degradation generates reactive oxygen species (ROS). Furthermore, dopamine oxidation can lead to the production of endogenous neurotoxins . Therefore, by inhibiting the breakdown of dopamine, this compound can potentially reduce oxidative stress and the production of neurotoxins .
Pharmacokinetics
The metabolism of dopamine involves monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT) enzymes, which degrade dopamine into 3,4-Dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA) . The pharmacodynamic effects of dopamine show much inter-individual variability and unpredictability .
Result of Action
The increased availability of dopamine due to the inhibition of its breakdown can have various effects at the molecular and cellular level. For instance, it can enhance the release of acetylcholine, causing increased lower esophageal sphincter (LES) and gastric tone, accelerating gastric emptying and transit through the gut . It can also have implications in a number of neurotransmitter systems that affect behavior, including dopamine, norepinephrine, serotonin, acetylcholine, and opioid .
Biochemical Analysis
Biochemical Properties
4-O-Benzyl Dopamine interacts with various enzymes, proteins, and other biomolecules. It is involved in the dopaminergic system, which plays essential roles in the central nervous system . The dopamine D4 receptor, for instance, has been found to interact with this compound .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are complex. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to affect the activity of dopaminergic neurons .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds to dopamine receptors, triggering slow-acting effects through the activation of these receptors . It also signals through interaction with a variety of proteins, collectively termed dopamine receptor-interacting proteins .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized from the amino acid tyrosine in a two-step enzymatic process involving tyrosine hydroxylase and aromatic L-amino acid decarboxylase . It can also be transformed into noradrenaline/norepinephrine and adrenaline/epinephrine .
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily through the dopamine transporter (DAT), a membrane-spanning protein that pumps dopamine out of the synaptic cleft back into the cytosol .
Subcellular Localization
It is known that dopamine, from which this compound is derived, is stored in the cytoplasm and in at least two different vesicular pools .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-O-Benzyl Dopamine typically involves the following steps:
Starting Material: The synthesis begins with a phenol derivative.
Introduction of the Benzyloxy Group: The phenol is reacted with benzyl chloride in the presence of a base such as sodium hydroxide to introduce the benzyloxy group.
Introduction of the Aminoethyl Group: The benzyloxyphenol is then subjected to a reaction with ethylenediamine under controlled conditions to introduce the aminoethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-O-Benzyl Dopamine can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
4-O-Benzyl Dopamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
2-(Benzyloxy)phenol: Lacks the aminoethyl group, making it less versatile in biological applications.
5-(2-Aminoethyl)phenol: Lacks the benzyloxy group, which reduces its hydrophobic interaction potential.
5-(2-Hydroxyethyl)-2-(benzyloxy)phenol: Similar structure but with a hydroxyethyl group instead of an aminoethyl group, affecting its reactivity and interactions.
Uniqueness
4-O-Benzyl Dopamine is unique due to the presence of both the aminoethyl and benzyloxy groups, which provide a combination of hydrophilic and hydrophobic properties. This dual functionality makes it a valuable compound for various applications in chemistry, biology, and medicine.
Properties
IUPAC Name |
5-(2-aminoethyl)-2-phenylmethoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c16-9-8-12-6-7-15(14(17)10-12)18-11-13-4-2-1-3-5-13/h1-7,10,17H,8-9,11,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOXVIUXSFRYTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CCN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30340042 | |
Record name | 5-(2-Aminoethyl)-2-(benzyloxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94026-91-2 | |
Record name | 5-(2-Aminoethyl)-2-(benzyloxy)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30340042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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